N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
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Overview
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and nicotinamide moiety
Mechanism of Action
Target of action
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the discovery of novel molecules with excellent agricultural activities .
Mode of action
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it an important pharmacophore in the creation of novel drug molecules .
Biochemical pathways
1,2,4-Oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .
Result of action
The result of the action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. For example, some compounds have shown strong antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1H-1,2,3-triazole ring:
Coupling of the oxadiazole and triazole rings: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or amidation reactions.
Attachment of the nicotinamide moiety: This final step can be accomplished through a coupling reaction, such as a peptide coupling or a direct amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials, such as polymers or nanomaterials.
Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide moiety but differ in their overall structure and function.
Triazole derivatives: Compounds such as 1,2,3-triazole and its derivatives are structurally similar but may have different biological activities.
Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole and its analogs share the oxadiazole ring but differ in their substituents and properties.
Uniqueness
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-9-16-13(22-18-9)11-8-20(19-17-11)6-5-15-12(21)10-3-2-4-14-7-10/h2-4,7-8H,5-6H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDHTJOYMCBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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